molecular formula C22H21NO3 B5506925 methyl 1-benzyl-2-methyl-4-(4-methylbenzylidene)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

methyl 1-benzyl-2-methyl-4-(4-methylbenzylidene)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No. B5506925
M. Wt: 347.4 g/mol
InChI Key: LCNXKLRAJFNVJZ-UYRXBGFRSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves various methods, including palladium-catalyzed oxidative carbonylation and cyclization processes. For instance, Bacchi et al. (2004) describe the synthesis of similar compounds through palladium-catalyzed oxidative carbonylation of alkynyl substrates (Bacchi et al., 2004).

Molecular Structure Analysis

The molecular structure of related compounds is often characterized using techniques like X-ray crystallography. For example, a study by Zugenmaier (2013) details the crystal and molecular structure of a similar compound, highlighting its packing arrangement and molecular interactions (Zugenmaier, 2013).

Chemical Reactions and Properties

Chemical reactions involving these compounds often lead to the formation of various structures. For example, Bannikova et al. (2007) discuss the reaction of methyl 1-aryl-3-benzoyl-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylates with other compounds to form new heterocyclic structures (Bannikova et al., 2007).

Physical Properties Analysis

The physical properties of these compounds, such as melting points, solubility, and stability, are crucial for their application. However, specific studies detailing the physical properties of methyl 1-benzyl-2-methyl-4-(4-methylbenzylidene)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate were not found in the current literature.

Chemical Properties Analysis

Chemical properties like reactivity, functional group behavior, and interaction with other chemicals are essential for understanding these compounds. For example, Antonov et al. (2021) discuss the reactivity of similar compounds in the synthesis of furo[2,3-b]pyridines (Antonov et al., 2021).

Scientific Research Applications

Metal-Organic Framework Synthesis

A study by Zhao et al. (2020) discusses the synthesis of a novel metal-organic framework (MOF) involving a compound structurally related to the chemical . The MOF exhibits properties useful for dye adsorption, specifically targeting methyl orange, suggesting potential applications in environmental remediation and water treatment. This reflects the role of similar compounds in forming intricate structures with practical utility in material science (Zhao et al., 2020).

Catalysis in Organic Synthesis

Kaloğlu et al. (2021) describe the use of a compound similar to the one as a catalyst in the arylation of pyrroles. This research underscores the significance of such compounds in facilitating chemical reactions, which is pivotal in the production of various organic compounds, including pharmaceuticals and polymers (Kaloğlu et al., 2021).

Asymmetric Synthesis

Wang et al. (2018) explored the asymmetric benzylation of a related pyrrolidine derivative, highlighting its utility in the synthesis of chiral compounds. This type of synthesis is crucial in developing pharmaceuticals, as it can lead to the creation of biologically active compounds with specific desired properties (Wang et al., 2018).

Polymerization Catalysis

Matsui et al. (2004) discuss the use of pyrrolide-imine benzyl complexes of zirconium and hafnium in ethylene polymerization. The study illustrates the potential of related compounds in polymer production, which is a fundamental aspect of materials science and engineering (Matsui et al., 2004).

properties

IUPAC Name

methyl (4Z)-1-benzyl-2-methyl-4-[(4-methylphenyl)methylidene]-5-oxopyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO3/c1-15-9-11-17(12-10-15)13-19-20(22(25)26-3)16(2)23(21(19)24)14-18-7-5-4-6-8-18/h4-13H,14H2,1-3H3/b19-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCNXKLRAJFNVJZ-UYRXBGFRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=C2C(=C(N(C2=O)CC3=CC=CC=C3)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C\2/C(=C(N(C2=O)CC3=CC=CC=C3)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (4Z)-1-benzyl-2-methyl-4-(4-methylbenzylidene)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

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